The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry
The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry
An In-depth Technical Guide to 8-Chloroquinazolin-2-amine
Executive Summary: This guide provides a comprehensive technical overview of 8-Chloroquinazolin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental chemical identity, including its definitive CAS Number, structure, and physicochemical properties. Furthermore, this document will explore plausible synthetic strategies, the mechanistic rationale behind them, and the compound's role as a valuable scaffold in the development of novel therapeutics. The content is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights grounded in authoritative references.
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged structure" in drug development.[1] This designation stems from its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The stability of the quinazoline core and the relative ease of its synthesis make it an attractive starting point for creating extensive libraries of bioactive molecules.[1] 8-Chloroquinazolin-2-amine represents a key functionalized intermediate, offering specific reactive sites for building molecular complexity and tuning pharmacological profiles.
Chemical Identity of 8-Chloroquinazolin-2-amine
A precise understanding of a compound's identity is the foundation of all scientific investigation. This section details the core identifiers and properties of 8-Chloroquinazolin-2-amine.
CAS Number and Nomenclature
The Chemical Abstracts Service (CAS) has assigned the following unique identifier to 8-Chloroquinazolin-2-amine:
This number is the globally recognized standard for identifying this specific chemical substance, eliminating ambiguity across different naming conventions and languages.
Systematic and alternative names include:
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IUPAC Name: 8-chloroquinazolin-2-amine[3]
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Common Synonyms: 2-Amino-8-chloroquinazoline, 8-Chloro-quinazolin-2-ylamine[2][3]
Molecular Structure
The structural arrangement of atoms dictates the molecule's reactivity and its ability to interact with biological targets.
Caption: 2D Structure of 8-Chloroquinazolin-2-amine.
Physicochemical Properties
The physical and chemical properties of a compound are critical for predicting its behavior in experimental settings, from solubility in reaction solvents to its potential pharmacokinetic profile. The properties for 8-Chloroquinazolin-2-amine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | [2][3] |
| Molecular Weight | 179.60 g/mol | [3] |
| Exact Mass | 179.0250249 Da | [2][3] |
| XLogP3 | 1.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 51.8 Ų | [2][3] |
Synthesis and Mechanistic Insights
While specific, peer-reviewed synthetic protocols for 1185113-73-8 are not detailed in the provided search results, a logical synthetic pathway can be proposed based on established quinazoline chemistry. The primary strategy involves the cyclization of a suitably substituted anthranilonitrile derivative.
Conceptual Synthetic Workflow
The synthesis hinges on forming the pyrimidine ring onto a pre-functionalized benzene ring. The key starting material would be 2-amino-3-chlorobenzonitrile.
Caption: Conceptual workflow for the synthesis of 8-Chloroquinazolin-2-amine.
Proposed Experimental Protocol
This protocol is a representative methodology based on general principles of quinazoline synthesis.
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Reaction Setup: To a solution of 2-amino-3-chlorobenzonitrile (1.0 equivalent) in a suitable aprotic solvent (e.g., dioxane or DMF), add a cyclizing agent such as cyanogen bromide or a functional equivalent.
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Causality: An aprotic solvent is chosen to avoid unwanted side reactions with the electrophilic cyclizing agent. Dioxane or DMF are effective at solvating the starting materials.
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Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until analytical monitoring (e.g., TLC or LC-MS) indicates the consumption of the starting material.
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Causality: Heat provides the necessary activation energy for the intramolecular cyclization to occur at a practical rate.
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude solid is then purified.
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Purification: Purification is commonly achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Causality: Recrystallization or chromatography is essential to remove unreacted starting materials, reagents, and any side products, yielding the final compound with high purity.
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Characterization: The structure and purity of the final product, 8-Chloroquinazolin-2-amine, would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.
Applications in Drug Discovery and Medicinal Chemistry
The 8-chloro and 2-amino functionalities on the quinazoline scaffold are key handles for synthetic elaboration, making this molecule a highly valuable building block.
A Scaffold for PD-1/PD-L1 Inhibitors
Recent research has highlighted the potential of quinazoline derivatives in cancer immunotherapy. Specifically, an 8-substituted quinazoline moiety has been successfully used to replace the core of known biphenyl inhibitors of the PD-1/PD-L1 interaction.[4] The 8-position substituent occupies a critical hydrophobic channel in the PD-L1 dimer.[4] This suggests that 8-Chloroquinazolin-2-amine could serve as a foundational scaffold for developing novel small-molecule immune checkpoint inhibitors. The chlorine at the 8-position can be replaced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse aryl or alkyl groups, while the 2-amino group can be functionalized to interact with hydrophilic residues in the target protein.[4]
Potential in Antibacterial Drug Development
The quinazoline framework is a recurring motif in compounds exhibiting antibacterial properties.[5] Researchers have synthesized and tested various quinazoline derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds showing significant activity.[5] The 2-amino group is often a key pharmacophoric feature. Therefore, 8-Chloroquinazolin-2-amine is an excellent starting point for generating novel antibacterial candidates through derivatization at the amino group or by modifying the 8-position.
Safety, Handling, and Storage
While a specific, detailed safety data sheet (SDS) for 8-Chloroquinazolin-2-amine is not available in the search results, general precautions for handling heterocyclic amines and chlorinated aromatic compounds should be strictly followed.[6][7][8]
Hazard Identification
Based on analogous structures like 2-chloroquinolin-8-amine and 8-hydroxyquinoline, potential hazards may include:
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Harmful if swallowed.[9]
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Causes skin and serious eye irritation.[9]
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May cause respiratory irritation.[9]
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Suspected of causing genetic defects and being harmful to aquatic life.[8]
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Facilities should be equipped with an eyewash station and a safety shower.[7]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6][7]
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8] Avoid generating dust.[7]
Storage Conditions
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
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Keep away from incompatible substances such as strong oxidizing agents.
Conclusion
8-Chloroquinazolin-2-amine (CAS No: 1185113-73-8) is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its defined structure, characterized by reactive sites at the 2- and 8-positions, provides chemists with the tools to explore vast chemical space. With established relevance in the design of agents for immuno-oncology and potential applications in antibacterial research, this compound is poised to remain a significant molecule in the development of next-generation therapeutics. Adherence to rigorous safety protocols is essential when handling this potent scaffold.
References
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PubChem. (n.d.). 8-Chloroquinazolin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Research Square. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloroquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 2-chloro-N-methyl-quinazolin-4-amine | CAS#:83260-68-8. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloroquinazolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]
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